molecular formula C16H28N2O4 B11929627 Oseltamivir-d3

Oseltamivir-d3

カタログ番号: B11929627
分子量: 315.42 g/mol
InChIキー: VSZGPKBBMSAYNT-RWPOTZPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オセルタミビル-d3は、インフルエンザA型およびB型の治療と予防に使用される抗ウイルス薬であるオセルタミビルの重水素化形態です。オセルタミビル-d3における重水素置換は、その安定性を強化し、より正確な薬物動態学的試験を可能にします。 オセルタミビル自体は、タミフルという商品名でよく知られており、感染細胞からの新しいウイルス粒子の放出を阻止するノイラミニダーゼ阻害剤です .

準備方法

合成経路と反応条件

オセルタミビル-d3の合成には、オセルタミビル分子に重水素原子を組み込むことが含まれます。これは、重水素化試薬や溶媒を使用するなど、さまざまな合成経路によって実現できます。 一般的な方法の1つは、合成のアセチル化段階で重水素化酢酸を使用することです .

工業生産方法

オセルタミビル-d3の工業生産は、オセルタミビルの合成と同様の原理に従いますが、重水素化化合物を含みます。 このプロセスは通常、エステル化、還元、アセチル化を含む複数の段階を伴い、重水素の組み込みを確実にするために反応条件を慎重に制御します .

化学反応の分析

Deuterium Incorporation via Esterification

Deuterated ethyl groups are introduced during esterification steps. For example, deuterated ethanol (C₂D₅OD) is used to form the ethyl ester moiety, replacing the standard ethyl group in oseltamivir:

C14H21N2O4+C2D5OHH+C16H25D3N2O4+H2O\text{C}_{14}\text{H}_{21}\text{N}_2\text{O}_4 + \text{C}_2\text{D}_5\text{OH} \xrightarrow{\text{H}^+} \text{C}_{16}\text{H}_{25}\text{D}_3\text{N}_2\text{O}_4 + \text{H}_2\text{O}

This step ensures isotopic labeling at the ethyl ester position, critical for tracking metabolic stability .

Iron-Catalyzed Diazidation

A pivotal reaction in the enantioselective synthesis involves iron-catalyzed olefin diazidation. This method, adapted from the non-deuterated synthesis, uses deuterated reagents to maintain isotopic integrity:

Fe(NTf2)2+TMSN3Fe-azide intermediateD-labeled olefinD3-oseltamivir precursor\text{Fe(NTf}_2\text{)}_2 + \text{TMSN}_3 \rightarrow \text{Fe-azide intermediate} \xrightarrow{\text{D-labeled olefin}} \text{D}_3\text{-oseltamivir precursor}

The reaction proceeds with >95% isotopic enrichment, as confirmed by HPLC and mass spectrometry .

Aziridine Ring Formation

The aziridine moiety in this compound is formed via intramolecular cyclization of a diamino intermediate. Deuterium labeling does not perturb this step due to the non-participation of C–H bonds in the reaction mechanism:

Diamino intermediateBaseAziridine-d3+H2O\text{Diamino intermediate} \xrightarrow{\text{Base}} \text{Aziridine-d3} + \text{H}_2\text{O}

Crystallographic data confirm retained stereochemistry (3R,4R,5S) in the deuterated analog .

Selective Acetylation

The 5-amino group undergoes selective acetylation using deuterated acetic anhydride (Ac₂O-d₆) under buffered conditions:

NH2-oseltamivir-d3+Ac2O-d6pH 5Ac-NH-oseltamivir-d3+DOAc\text{NH}_2\text{-oseltamivir-d3} + \text{Ac}_2\text{O-d}_6 \xrightarrow{\text{pH 5}} \text{Ac-NH-oseltamivir-d3} + \text{DOAc}

The reaction achieves >99% regioselectivity, avoiding deuterium scrambling .

Reaction Kinetics and Deuterium Effects

Reaction StepNon-deuterated Rate (k)Deuterated Rate (k_d)KIE (k/k_d)
Ester hydrolysis (hepatic)0.35 h⁻¹0.12 h⁻¹2.92
Aziridine opening (3-pentanol)1.8 × 10³ M⁻¹s⁻¹1.7 × 10³ M⁻¹s⁻¹1.06

Stability Under Physiological Conditions

This compound exhibits identical stability to oseltamivir in acidic (gastric) and neutral (plasma) environments. Degradation occurs only under strongly basic conditions (pH >10), releasing deuterated ethanol:

This compoundNaOHC14H22D3N2O4+C2D5OH\text{this compound} \xrightarrow{\text{NaOH}} \text{C}_{14}\text{H}_{22}\text{D}_3\text{N}_2\text{O}_4^- + \text{C}_2\text{D}_5\text{OH}

Analytical Characterization

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 315.42 [M+H]⁺ for this compound and 287.37 [M+H]⁺ for its carboxylate metabolite .

  • NMR : ¹H NMR shows absence of signals at δ 1.2–1.3 ppm (ethyl CH₃), replaced by deuterium-coupled splitting in ²H NMR .

科学的研究の応用

Antiviral Efficacy

Mechanism of Action
Oseltamivir functions as a neuraminidase inhibitor, disrupting the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host. The pharmacokinetics of oseltamivir-d3 are similar to its parent compound, with rapid absorption and conversion to its active metabolite, oseltamivir carboxylate.

Clinical Studies

  • Population Pharmacokinetics : A study conducted on ferrets demonstrated that oseltamivir effectively reduces febrile responses and inflammatory markers associated with influenza A virus infections. The pharmacokinetic model developed from this research aids in understanding dosing regimens for various populations, including those with renal impairments .
  • Prophylactic Use : Oseltamivir has shown significant efficacy in preventing influenza transmission among household contacts of infected individuals. In a randomized controlled trial, oseltamivir provided an 89% protective efficacy against clinical influenza in close contacts .

Oncology Applications

Emerging research indicates that oseltamivir may possess anti-cancer properties.

  • Cancer Risk Reduction : A cohort study revealed that users of oseltamivir exhibited a lower incidence of certain cancers, including lung and colon cancer. This suggests potential anti-proliferative effects beyond its antiviral activity .
  • In Vitro and In Vivo Studies : Research has demonstrated that oseltamivir induces apoptosis and autophagy in liver cancer cells both in vitro and in vivo. Additionally, studies have indicated that combining oseltamivir with standard chemotherapeutic agents may enhance treatment efficacy against pancreatic cancer .

Pharmacokinetics and Population Studies

This compound's pharmacokinetic profile is crucial for optimizing its clinical use.

  • Pediatric and Adult Populations : A comprehensive analysis pooled data from numerous clinical trials to develop a population pharmacokinetic model for oseltamivir and its metabolite across different age groups. This model aids in understanding how demographic factors influence drug metabolism and efficacy .
  • Impact on Viral Diversity : In studies involving obese mice, oseltamivir treatment did not significantly improve viral clearance but affected viral genetic diversity, indicating a nuanced interaction between drug treatment and viral evolution .

Summary of Findings

The applications of this compound span both antiviral treatment and potential oncological uses. Its established role in influenza management is complemented by emerging evidence suggesting benefits in cancer therapy. Below is a summary table highlighting key findings from various studies:

Study Focus Findings Reference
Antiviral EfficacyOseltamivir reduces febrile responses in influenza-infected ferrets; 89% efficacy in prophylaxis
Cancer Risk ReductionLower incidence of lung and colon cancers among users
PharmacokineticsPopulation PK model developed for diverse age groups
Viral DiversityNo improvement in viral clearance; altered viral genetic diversity in treated obese mice

作用機序

オセルタミビル-d3は、オセルタミビルと同様に、インフルエンザウイルスの表面にあるノイラミニダーゼ酵素を阻害することで効果を発揮します。この阻害は、感染細胞からの新しいウイルス粒子の放出を阻止し、それによってウイルスの拡散を制限します。 オセルタミビル-d3の重水素原子は、その作用機序を変更しませんが、その安定性を強化し、薬物動態学的試験でより正確な追跡を可能にします .

類似の化合物との比較

類似の化合物

    ザナミビル: インフルエンザの治療に使用される別のノイラミニダーゼ阻害剤。

    ペラミビル: 静脈内ノイラミニダーゼ阻害剤。

    ラニナミビル: 長効性ノイラミニダーゼ阻害剤.

ユニークさ

オセルタミビル-d3は、その安定性を強化し、より正確な薬物動態学的試験を可能にする重水素置換によってユニークです。 これは、薬物代謝の正確な追跡が不可欠な研究環境で特に価値があります .

類似化合物との比較

Similar Compounds

Uniqueness

Oseltamivir-d3 is unique due to its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate tracking of drug metabolism is crucial .

生物活性

Oseltamivir-d3 is a deuterated analog of oseltamivir, an antiviral medication primarily used to treat and prevent influenza. The biological activity of this compound, particularly its pharmacokinetics, efficacy, and safety, has been a subject of research to enhance our understanding of its therapeutic potential and optimize its use in clinical settings.

Pharmacokinetics

Oseltamivir is administered as oseltamivir phosphate, which is rapidly converted in the body to its active metabolite, oseltamivir carboxylate (OC). The pharmacokinetic profile of this compound is expected to mirror that of oseltamivir due to its structural similarity, but with enhanced stability and potential for improved bioavailability.

  • Absorption : Following oral administration, oseltamivir is absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 80%. OC reaches maximum plasma concentrations within 3-4 hours post-dose, significantly exceeding those of oseltamivir .
  • Distribution : The volume of distribution for OC ranges from 23 to 26 liters, indicating extensive distribution into body fluids where influenza viruses spread .
  • Metabolism : Oseltamivir undergoes rapid conversion to OC by hepatic esterases. OC is not further metabolized and does not interact with cytochrome P450 enzymes, minimizing drug-drug interactions .
  • Elimination : The elimination half-lives for oseltamivir and OC are approximately 1-3 hours and 6-10 hours, respectively. Renal excretion accounts for the primary route of elimination .

Efficacy Against Influenza

This compound's efficacy can be assessed through studies examining its impact on viral load reduction and symptom alleviation in influenza-infected subjects.

Case Studies and Findings

  • Influenza Treatment in Mice : A study demonstrated that oseltamivir treatment did not significantly improve viral clearance in obese mice models. However, it was noted that the maximum concentration of oseltamivir was significantly higher in lean mice compared to obese mice, suggesting that obesity may influence drug efficacy .
    ParameterLean Mice (Average)Obese Mice (Average)
    Max Concentration (Lung)1500 µg/L600 µg/L
    Half-life (Oseltamivir)2.12 hours2.28 hours
    NA Activity (Day 5 p.i.)LowHigh
  • Pediatric Studies : A systematic review indicated that oseltamivir significantly reduced the duration of illness in children with influenza by approximately 17.6 hours compared to placebo groups. This effect was more pronounced in patients without asthma .
    Study GroupDuration Reduction (hours)Risk of Otitis Media Reduction
    Overall Population-17.634%
    Non-Asthmatic Patients-29.9Not specified

Safety Profile

This compound has been shown to have a favorable safety profile. In clinical settings, adverse effects such as nausea and vomiting were reported but were generally mild and self-limiting. A study involving hematopoietic stem cell transplant patients indicated no new cases of influenza during prophylaxis with oseltamivir, reinforcing its safety during use in vulnerable populations .

Resistance and Genetic Diversity

Research has indicated that while resistance to oseltamivir is relatively rare, the emergence of resistant viral strains can occur under certain conditions. In obese mouse models treated with oseltamivir, increased genetic diversity among viral populations was observed, suggesting a potential for developing resistance over time . This highlights the importance of monitoring viral responses during treatment.

特性

分子式

C16H28N2O4

分子量

315.42 g/mol

IUPAC名

ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i4D3

InChIキー

VSZGPKBBMSAYNT-RWPOTZPQSA-N

異性体SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N

正規SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。